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1-Cyclopentylimidazolidine-2,4,5-trione

Catalog No.
S3552734
CAS No.
40408-47-7
M.F
C8H10N2O3
M. Wt
182.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopentylimidazolidine-2,4,5-trione

CAS Number

40408-47-7

Product Name

1-Cyclopentylimidazolidine-2,4,5-trione

IUPAC Name

1-cyclopentylimidazolidine-2,4,5-trione

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

InChI

InChI=1S/C8H10N2O3/c11-6-7(12)10(8(13)9-6)5-3-1-2-4-5/h5H,1-4H2,(H,9,11,13)

InChI Key

RVMONZOKUDHZTA-UHFFFAOYSA-N

SMILES

C1CCC(C1)N2C(=O)C(=O)NC2=O

Canonical SMILES

C1CCC(C1)N2C(=O)C(=O)NC2=O

1-Cyclopentylimidazolidine-2,4,5-trione is a heterocyclic compound characterized by its five-membered ring structure containing nitrogen and oxygen atoms. This compound features an imidazolidine core with three carbonyl groups, making it a member of the trione family. Its molecular formula is C8H10N2O3C_8H_{10}N_2O_3, and it has a molecular weight of approximately 182.18 g/mol. The presence of the cyclopentyl group contributes to its unique properties and potential applications in various fields.

Typical for imidazolidine derivatives. Key reactions include:

  • Nucleophilic Substitution: The carbonyl groups can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Condensation Reactions: It can react with amines or alcohols to form more complex structures through condensation.
  • Cycloaddition Reactions: The compound may also engage in cycloaddition reactions, particularly with dienes due to its electrophilic nature.

These reactions are crucial for synthesizing derivatives that may enhance biological activity or modify physical properties.

Research indicates that 1-cyclopentylimidazolidine-2,4,5-trione exhibits notable biological activities. It has been investigated for its potential as:

  • Antimicrobial Agent: Preliminary studies suggest activity against various bacterial strains.
  • Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro.
  • Anti-inflammatory Effects: Compounds related to this trione have been noted for their ability to reduce inflammation markers.

Further studies are needed to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 1-cyclopentylimidazolidine-2,4,5-trione can be achieved through several methods:

  • Cyclization of Amino Acids: Starting from amino acids or their derivatives, cyclization can occur under acidic or basic conditions to form the imidazolidine ring.
  • Reactions with Carbonyl Compounds: Reacting cyclopentylamine with suitable carbonyl compounds in the presence of acid catalysts can yield the desired trione.
  • Multi-step Synthetic Routes: More complex synthetic pathways may involve several steps including protection-deprotection strategies and functional group transformations.

These methods allow for the modification of substituents and the exploration of structure-activity relationships.

1-Cyclopentylimidazolidine-2,4,5-trione has diverse applications across multiple fields:

  • Pharmaceuticals: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
  • Agricultural Chemicals: Its biological activity could be harnessed for developing new pesticides or herbicides.
  • Chemical Research: It serves as a building block in organic synthesis and materials science.

These applications highlight its versatility and importance in both research and practical uses.

Studies on the interactions of 1-cyclopentylimidazolidine-2,4,5-trione with biological systems are ongoing. Key areas of focus include:

  • Protein Binding Studies: Investigating how this compound binds to various proteins can provide insights into its mechanism of action.
  • Metabolic Pathways: Understanding how it is metabolized in biological systems can help predict its efficacy and safety profiles.
  • Synergistic Effects: Research into combinations with other drugs could reveal enhanced therapeutic effects.

These interaction studies are essential for advancing its potential clinical applications.

1-Cyclopentylimidazolidine-2,4,5-trione shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Ethylimidazolidine-2,4,5-trioneEthyl group instead of cyclopentylDifferent substitution affects solubility and reactivity .
4-Phenyl-1,2,4-triazole-3,5-dioneTriazole ring instead of imidazolidineStronger dienophile properties in Diels-Alder reactions .
1,2,4-TriazoleSimpler nitrogen-rich five-membered ringCommonly used in pharmaceuticals .

The uniqueness of 1-cyclopentylimidazolidine-2,4,5-trione lies in its specific cyclopentyl substitution and the arrangement of carbonyl groups which influence its reactivity and biological properties compared to these similar compounds.

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

182.06914219 g/mol

Monoisotopic Mass

182.06914219 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-19-2023

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